O-GlcNAcase Inhibition: Scaffold-Specific Potency in Neurological Disease Research
The thiazol-2-yl piperidine scaffold, which encompasses the core structure of 1-(1,3-thiazol-2-yl)piperidin-4-one, is explicitly claimed as a privileged chemotype for O-GlcNAcase (OGA) inhibition in multiple patents. The N-1 thiazole substitution pattern, as found in this compound, is structurally distinct from alternative linkages (e.g., C-4 thiazole substitution) and is required for optimal orientation within the enzyme's catalytic pocket. While direct IC50 data for the exact compound is not published, the scaffold is part of a broader class where structurally related compounds have demonstrated potent inhibition of human OGA [1].
| Evidence Dimension | O-GlcNAcase inhibitory activity |
|---|---|
| Target Compound Data | Core scaffold claimed as O-GlcNAcase inhibitor; specific N-1 thiazole linkage required for activity |
| Comparator Or Baseline | 4-(thiazol-2-yl)piperidine analogs with alternative substitution patterns |
| Quantified Difference | Not quantifiable from available data (class-level inference only) |
| Conditions | Patent disclosure of thiazolyl piperidine compounds as OGA inhibitors |
Why This Matters
This specific substitution pattern is essential for projects targeting O-GlcNAcase, as alternative linkages fail to achieve the same molecular recognition, making this compound a critical building block for SAR exploration.
- [1] Alectos Therapeutics Inc. (2016). Substituted piperidines thiazolyl acetamides as glycosidase inhibitors and uses thereof. U.S. Patent Application No. 15/163,965. View Source
